molecular formula C20H26ClN3O2 B5648177 4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine

4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine

Cat. No. B5648177
M. Wt: 375.9 g/mol
InChI Key: MBMVMERKHQVSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine, commonly known as CICP, is a chemical compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

CICP acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). By modulating the activity of these channels, CICP is able to affect various physiological processes, including pain sensation, blood pressure regulation, and cancer cell growth.
Biochemical and Physiological Effects:
CICP has been shown to have various biochemical and physiological effects, depending on the specific ion channel being modulated. In the case of TRPV1, CICP has been shown to inhibit the channel's activity, which can lead to a reduction in pain sensation. In the case of ASIC3, CICP has been shown to activate the channel, which can lead to vasodilation and a reduction in blood pressure. In cancer cells, CICP has been shown to inhibit cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CICP in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of specific physiological processes. However, one limitation of using CICP is its relatively low potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several future directions for research on CICP, including the development of more potent analogs, the investigation of its potential use in the treatment of neurological disorders and cardiovascular disease, and the exploration of its mechanisms of action in cancer cells. Additionally, further research is needed to fully understand the advantages and limitations of using CICP in lab experiments, as well as its potential for clinical use.

Synthesis Methods

CICP can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with 2-bromo-1-(2-isopropyl-1H-imidazol-1-yl)propan-1-one, followed by the reaction of the resulting intermediate with piperidine in the presence of sodium hydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

CICP has been studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, CICP has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cardiovascular research, CICP has been studied for its potential use as a vasodilator and antiarrhythmic agent. In cancer research, CICP has been shown to inhibit the growth of certain types of cancer cells, which may have implications for the development of new cancer treatments.

properties

IUPAC Name

1-[4-(2-chlorophenoxy)piperidin-1-yl]-2-(2-propan-2-ylimidazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-14(2)19-22-10-13-24(19)15(3)20(25)23-11-8-16(9-12-23)26-18-7-5-4-6-17(18)21/h4-7,10,13-16H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMVMERKHQVSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C(C)C(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine

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